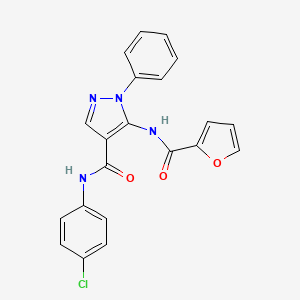
3-benzyl-5-methyl-2-phenyl-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-5-methyl-2-phenyl-1,3-thiazolidin-4-one, also known as BMPT, is a heterocyclic compound that has a thiazolidine ring and a ketone functional group. This compound has shown promising results in various scientific research applications, including its use as an anti-inflammatory and anti-cancer agent.
Mecanismo De Acción
3-benzyl-5-methyl-2-phenyl-1,3-thiazolidin-4-one inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. This leads to the inhibition of the transcription of genes that are involved in inflammation and cancer. 3-benzyl-5-methyl-2-phenyl-1,3-thiazolidin-4-one also induces apoptosis in cancer cells by activating the caspase cascade, which is a series of proteolytic enzymes that are involved in programmed cell death.
Biochemical and Physiological Effects:
3-benzyl-5-methyl-2-phenyl-1,3-thiazolidin-4-one has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6). It has also been shown to have anti-cancer effects by inducing apoptosis in various cancer cell lines, such as breast cancer, lung cancer, and leukemia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-benzyl-5-methyl-2-phenyl-1,3-thiazolidin-4-one has several advantages for lab experiments, including its high yield and purity in synthesis, its potential use as an anti-inflammatory and anti-cancer agent, and its ability to inhibit the activation of NF-κB. However, there are also limitations to its use in lab experiments, such as its potential toxicity and the need for further studies to determine its efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of 3-benzyl-5-methyl-2-phenyl-1,3-thiazolidin-4-one, including its potential use as a therapeutic agent for various inflammatory and cancer-related diseases. Further studies are needed to determine its efficacy in vivo and to investigate its potential side effects. Additionally, the synthesis of 3-benzyl-5-methyl-2-phenyl-1,3-thiazolidin-4-one derivatives with improved efficacy and reduced toxicity may be explored. Overall, the study of 3-benzyl-5-methyl-2-phenyl-1,3-thiazolidin-4-one has the potential to lead to the development of novel therapeutics for a variety of diseases.
Métodos De Síntesis
The synthesis of 3-benzyl-5-methyl-2-phenyl-1,3-thiazolidin-4-one involves the reaction of 2-phenylacetyl chloride with thiourea in the presence of sodium hydroxide. The resulting product is then reacted with benzaldehyde and methylamine to yield 3-benzyl-5-methyl-2-phenyl-1,3-thiazolidin-4-one. This synthesis method has been reported to have a high yield and purity.
Aplicaciones Científicas De Investigación
3-benzyl-5-methyl-2-phenyl-1,3-thiazolidin-4-one has been extensively studied for its potential use as an anti-inflammatory and anti-cancer agent. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer. 3-benzyl-5-methyl-2-phenyl-1,3-thiazolidin-4-one has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
3-benzyl-5-methyl-2-phenyl-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NOS/c1-13-16(19)18(12-14-8-4-2-5-9-14)17(20-13)15-10-6-3-7-11-15/h2-11,13,17H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLUQWGMVIXYIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(S1)C2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[4-(aminosulfonyl)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)benzamide hydrobromide](/img/structure/B4977475.png)
![N-benzyl-2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4977481.png)

![1-(2-chlorophenyl)-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4977492.png)
![4,6-dimethoxy-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-pyrimidinamine](/img/structure/B4977493.png)
![ethyl 2-[3-(1,3-benzothiazol-2-ylthio)-2,5-dioxo-1-pyrrolidinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4977502.png)
![N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide](/img/structure/B4977508.png)

![4-[3-(2-ethylphenoxy)propyl]morpholine oxalate](/img/structure/B4977519.png)
![(3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4977520.png)
![N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B4977521.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B4977529.png)

![5-{[2-methyl-1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4977548.png)